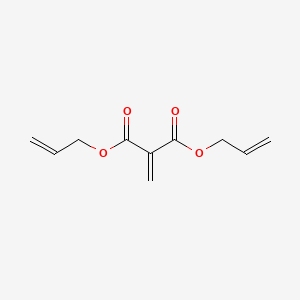
2-(2-Bromoanilino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoanilino)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo-substituted aniline group attached to an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoanilino)acetohydrazide typically involves the reaction of 2-bromoaniline with acetohydrazide. The process can be summarized as follows:
Starting Materials: 2-bromoaniline and acetohydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoaniline is dissolved in the solvent, and acetohydrazide is added to the solution. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated synthesis equipment can be used to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilinoacetohydrazides, while condensation reactions can produce hydrazones or hydrazides with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoanilino)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It is employed in the development of novel materials, such as coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in studies investigating the biological activity of hydrazide derivatives, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoanilino)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromo-substituted aniline group can enhance binding affinity and specificity, while the hydrazide moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the meta position.
2-(4-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the para position.
2-(2-Chloroanilino)acetohydrazide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromo group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
2442-05-9 |
|---|---|
Molekularformel |
C8H10BrN3O |
Molekulargewicht |
244.09 g/mol |
IUPAC-Name |
2-(2-bromoanilino)acetohydrazide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
InChI-Schlüssel |
OQDLYLUDWSETAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC(=O)NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

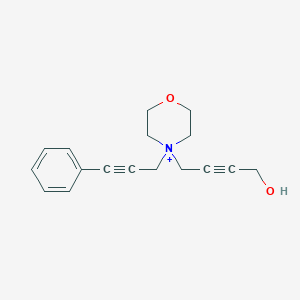
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
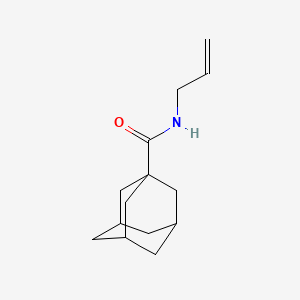
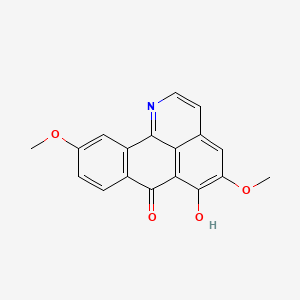
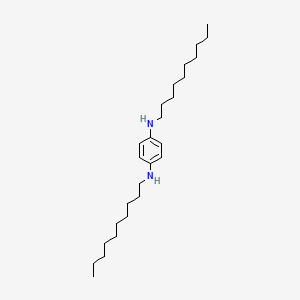
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
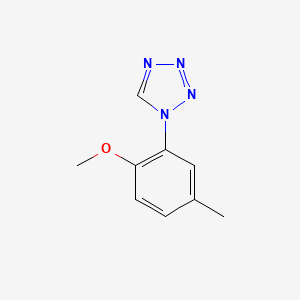
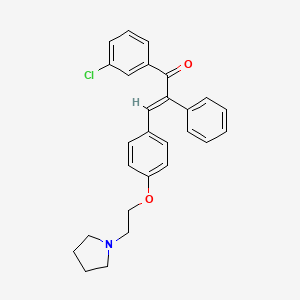
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
